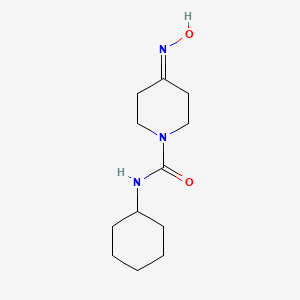

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide

Description

Properties

Molecular Formula |

C12H21N3O2 |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-cyclohexyl-4-hydroxyiminopiperidine-1-carboxamide |

InChI |

InChI=1S/C12H21N3O2/c16-12(13-10-4-2-1-3-5-10)15-8-6-11(14-17)7-9-15/h10,17H,1-9H2,(H,13,16) |

InChI Key |

FAHCQZISZXCQSG-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCC(=NO)CC2 |

Origin of Product |

United States |

Preparation Methods

Core Piperidine Intermediate Synthesis

The foundation of the synthesis involves constructing the 4-(hydroxyimino)piperidine scaffold. This typically proceeds via oxime formation from a precursor carbonyl compound:

Route A: Oxidation-Oximation Sequence

- Starting Material : tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (common intermediate in).

- Oxidation : Convert the hydroxymethyl group to an aldehyde using pyridinium chlorochromate (PCC) in dichloromethane:

$$

\text{tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate} \xrightarrow{\text{PCC, CH}2\text{Cl}2} \text{tert-Butyl 4-formylpiperidine-1-carboxylate}

$$ - Oximation : React the aldehyde with hydroxylamine hydrochloride in ethanol/water:

$$

\text{tert-Butyl 4-formylpiperidine-1-carboxylate} \xrightarrow{\text{NH}2\text{OH·HCl, EtOH/H}2\text{O}} \text{tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate}

$$

Route B: Direct Ketone Oximation

If a 4-ketopiperidine derivative is accessible, direct reaction with hydroxylamine avoids oxidation steps:

$$

\text{4-Ketopiperidine} \xrightarrow{\text{NH}_2\text{OH·HCl}} \text{4-(Hydroxyimino)piperidine}

$$

Carboxamide Functionalization

The cyclohexyl carboxamide group is introduced via carbamoylation of the piperidine nitrogen:

- Deprotection : Remove the Boc group from tert-butyl 4-(hydroxyimino)piperidine-1-carboxylate using HCl in dioxane:

$$

\text{tert-Butyl 4-(hydroxyimino)piperidine-1-carboxylate} \xrightarrow{\text{HCl, dioxane}} \text{4-(Hydroxyimino)piperidine hydrochloride}

$$ - Carbamoylation : React with cyclohexyl isocyanate in tetrahydrofuran (THF) under inert conditions:

$$

\text{4-(Hydroxyimino)piperidine} + \text{Cyclohexyl isocyanate} \xrightarrow{\text{THF, N}_2} \text{N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide}

$$

Alternative One-Pot Strategies

For improved efficiency, Mitsunobu-like conditions (as seen in for etherification) could be adapted for simultaneous functionalization:

- Combine 4-(hydroxyimino)piperidine, triphenylphosphine, and diisopropyl azodicarboxylate (DIAD) with cyclohexanol derivatives to form the carboxamide linkage.

Critical Reaction Parameters

Key factors influencing yield and selectivity include:

| Parameter | Optimal Conditions | Impact on Reaction |

|---|---|---|

| Solvent | THF, DMF, or DMSO | Enhances solubility of intermediates |

| Temperature | 0–25°C (carbamoylation); 70–80°C (oximation) | Controls side reactions |

| Catalyst | Triethylamine (for deprotonation) | Accelerates nucleophilic addition |

Analytical Validation

Post-synthesis characterization relies on:

- LCMS : Expected molecular ion peak at m/z 239.31 [M+H]⁺.

- ¹H NMR : Diagnostic signals for the hydroxyimino group (δ 8.5–9.5 ppm, broad singlet) and cyclohexyl protons (δ 1.0–2.0 ppm).

Challenges and Mitigation

- Oxime Stability : Hydroxyimino groups are prone to tautomerization; acidic conditions during deprotection require careful pH control.

- Steric Hindrance : Bulky cyclohexyl groups may slow carbamoylation; using excess isocyanate improves conversion.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide is widely used in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic applications, including its role as an enzyme inhibitor.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Structural and Functional Insights

Oxime vs. Thiocarboxamide: The oxime group in this compound provides hydrogen-bonding capacity, which is absent in the thiocarboxamide derivative (C=S) in N-cyclohexyl-4-(1H-imidazol-5-yl)piperidine-1-carbothioamide . This difference may influence interactions with biological targets like enzymes or receptors.

Aromatic vs. In contrast, the cyclohexyl group in the target compound offers conformational flexibility .

Heterocyclic Additions :

- Compounds like N-(cyclohexylmethyl)-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide incorporate pyrimidine rings, which are common in kinase inhibitors. The trifluoromethyl group improves metabolic stability and lipophilicity .

Biological Activity

N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide (also referred to as 4-(hydroxyimino)piperidine-1-carboxamide) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

Molecular Formula : C12H21N3O2

Molecular Weight : 239.31 g/mol

The compound features a cyclohexyl group attached to a piperidine backbone with a hydroxyimino functional group, which is believed to enhance its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits notable neuropharmacological properties . Its potential applications include:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells against oxidative stress and apoptosis, making it a candidate for neurodegenerative disorders.

- Antiviral Activity : Preliminary investigations reveal its efficacy against certain viral strains, indicating potential use in antiviral therapies.

- Receptor Interaction : The compound has been studied for its binding affinity to various receptors, which is crucial for understanding its pharmacodynamics.

The biological mechanisms underlying the activity of this compound are still under investigation. However, several hypotheses have been proposed:

- Receptor Modulation : The compound may act as an allosteric modulator at specific neurotransmitter receptors, enhancing or inhibiting their activity.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of these neurotransmitters in synaptic clefts.

- Antioxidant Properties : The hydroxyimino group could contribute to antioxidant activity, reducing oxidative damage in neuronal tissues.

Table 1: Summary of Biological Activities

Table 2: Case Studies and Research Findings

Case Studies

- Neuroprotective Study : A study conducted on neuronal cell lines treated with this compound showed a significant reduction in apoptosis markers compared to control groups. The compound was able to maintain cell viability under oxidative stress conditions.

- Antiviral Efficacy : In vitro assays demonstrated that the compound inhibited the replication of herpes simplex virus type 1 (HSV-1) with an IC50 value of 0.5 μg/mL, highlighting its potential as an antiviral agent.

- Receptor Interaction Analysis : Binding assays revealed that this compound has a high affinity for serotonin receptors, suggesting a role in modulating serotonergic signaling pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.